1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N'-methyl-
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Overview
Description
1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- is a derivative of the triazine family, characterized by the presence of azido, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- can be achieved through several methods. One efficient method involves the sequential nucleophilic substitution of chlorine atoms in cyanuric chloride by amino and azido groups . Another method includes the selective substitution of the azido group in triazidotriazine with propargylamine . The nitrosation of the corresponding 6-hydrazinyl-N2, N4-dimethyl-N2, N4-di(prop-2-yn-1-yl)-1,3,5-triazine-2,4-diamine is also a viable route .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of chlorine atoms with amino and azido groups.
Nitrosation: Conversion of hydrazinyl groups to azido groups.
Common Reagents and Conditions
Common reagents used in these reactions include cyanuric chloride, propargylamine, and nitrosating agents . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various azido and amino-substituted triazine derivatives, which can be further utilized in the synthesis of energetic polymers and other advanced materials .
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- involves its interaction with various molecular targets and pathways. The azido group is known for its ability to participate in click chemistry reactions, forming stable triazole rings . This property makes it valuable in the synthesis of complex molecular structures and materials.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-: A similar compound with a chlorine atom instead of an azido group.
Propazine: Another triazine derivative with isopropylamino groups.
6-Methyl-1,3,5-triazine-2,4-diamine: A triazine derivative with a methyl group.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- is unique due to the presence of the azido group, which imparts distinct reactivity and potential for forming energetic materials . This differentiates it from other triazine derivatives, making it particularly valuable in specialized applications.
Properties
CAS No. |
18941-07-6 |
---|---|
Molecular Formula |
C6H10N8 |
Molecular Weight |
194.20 g/mol |
IUPAC Name |
6-azido-2-N-ethyl-4-N-methyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H10N8/c1-3-9-5-10-4(8-2)11-6(12-5)13-14-7/h3H2,1-2H3,(H2,8,9,10,11,12) |
InChI Key |
UKCGOSNILQTBEU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC)N=[N+]=[N-] |
Origin of Product |
United States |
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